tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Description
The compound tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a highly specialized molecule featuring a tert-butyl carbamate core linked to a polyethoxy chain and a complex azatricyclic moiety. This structural complexity suggests applications in drug design, particularly as a protease inhibitor or linker in bioconjugates, though direct biological data are absent in the provided evidence.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-16-35-31(38)14-15-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUOKJUXPPDWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity based on existing research, including studies on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a series of ethoxy groups and a unique azatricyclohexadecane structure. The molecular formula is with a molecular weight of 628.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C32H60N4O8 |
| Molecular Weight | 628.84 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Research indicates that compounds similar to tert-butyl N-carbamates often exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown inhibitory effects on tumor growth in animal models through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Properties : Compounds with similar structures have been reported to scavenge free radicals, thus protecting cells from oxidative stress.
Case Studies
- Antitumor Activity : A study investigated the effects of related compounds on cancer cell lines, revealing that certain structural modifications enhance their cytotoxicity against various cancer types. For instance, compounds with azatricyclo structures demonstrated significant inhibition of tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Research on structurally analogous compounds has indicated potential neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related tert-butyl carbamate derivatives:
Key Findings:
Structural Complexity : The target compound’s azatricyclic core distinguishes it from simpler tert-butyl carbamates. This feature may enhance binding specificity in biological systems but complicates synthesis .
Synthetic Efficiency : Multicomponent reactions (e.g., Ugi-type in ) achieve high yields (>90%), whereas the target compound’s synthesis likely requires lower-yielding, sequential steps.
Biological Relevance : Compounds with sulfonamide () or chlorophenyl () groups are linked to protease inhibition, suggesting the target compound could be optimized for similar applications.
Research Implications
- Drug Design : The azatricyclic moiety’s rigidity could stabilize interactions with enzymatic pockets, analogous to sulfonamide-based HIV-1 protease inhibitors .
- Synthetic Challenges : The target compound’s polyethoxy chain may necessitate orthogonal protection strategies to avoid side reactions during synthesis.
- Structure-Activity Relationships (SAR) : Comparative studies with –4 highlight the importance of substituents on melting points and polarity, guiding future derivatization for desired physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
